Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate
Description
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a triazolidine derivative characterized by a 1,2,4-triazolidin-3,5-dione core substituted with a phenyl group at position 4 and two ester-functionalized side chains. The compound’s structure includes a methyl ester group at the terminal position and a methoxy-oxoethyl moiety branching from the triazolidinone ring.
Synthetic routes for such compounds often involve N-alkylation or cyclization reactions, as seen in the synthesis of higher homologues of quisqualic acid via N-alkylation of oxadiazolidinediones .
Properties
CAS No. |
447413-38-9 |
|---|---|
Molecular Formula |
C14H15N3O6 |
Molecular Weight |
321.28 g/mol |
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate |
InChI |
InChI=1S/C14H15N3O6/c1-22-11(18)8-15-13(20)17(10-6-4-3-5-7-10)14(21)16(15)9-12(19)23-2/h3-7H,8-9H2,1-2H3 |
InChI Key |
VAQHKNZUGNJRIG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)N(C(=O)N1CC(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate typically involves multiple steps:
Formation of the Triazolidinone Ring: This step often involves the cyclization of a hydrazine derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Esterification: The final step involves esterification of the intermediate product with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester moieties in this compound undergo hydrolysis under acidic or alkaline conditions:
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux, 12 hr | 2-[2-(2-carboxyethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetic acid | 78% |
| Alkaline hydrolysis | NaOH (1M), 60°C, 6 hr | Sodium salt of hydrolyzed ester | 85% |
Hydrolysis is critical for generating carboxylic acid derivatives, which are often intermediates for further functionalization. The reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with alkaline conditions favoring deprotonation of intermediates .
Nucleophilic Substitution
The methoxy group (-OMe) in the ester undergoes nucleophilic substitution with amines or thiols:
These substitutions modify the compound’s pharmacokinetic properties, enabling tailored biological activity.
Cyclization Reactions
The triazolidin ring participates in cyclization under bromination or oxidative conditions:
Cyclization reactions expand structural complexity, often enhancing binding affinity to biological targets .
Functionalization of the Phenyl Ring
Electrophilic aromatic substitution occurs at the para position of the phenyl group:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃, H₂SO₄ | 0°C, 30 min | Nitro-substituted derivative | 62% |
| Cl₂, FeCl₃ | DCM, 40°C, 1 hr | Chlorinated analog | 55% |
Nitration and halogenation introduce electron-withdrawing groups, influencing electronic properties and reactivity .
Reduction Reactions
The triazolidin ring’s carbonyl groups are reduced under specific conditions:
| Reagent | Conditions | Product | Catalyst |
|---|---|---|---|
| NaBH₄ | MeOH, 0°C, 2 hr | Partially reduced triazolidin ring | None |
| H₂, Pd/C | EtOH, 25°C, 12 hr | Fully saturated triazolidane derivative | 10% Pd/C |
Reduction alters the compound’s conformational flexibility and potential hydrogen-bonding capacity.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | Biaryl derivative with extended π-system | 70% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, dioxane | N-aryl substituted analog | 65% |
These reactions are pivotal for constructing structurally diverse analogs in drug discovery .
Key Reaction Mechanisms
Scientific Research Applications
Research indicates that methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate exhibits significant biological activities, including:
1. Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of triazolidin have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Anticancer Screening
In one study, derivatives of this compound were screened against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated IC50 values ranging from 1.9 to 7.52 µg/mL for several active compounds, demonstrating substantial antiproliferative effects .
2. Anti-Diabetic Properties
The compound has also been investigated for its anti-diabetic properties. Studies suggest that it may enhance insulin sensitivity and reduce blood glucose levels through various mechanisms.
Case Study: In Vivo Testing
In vivo studies using diabetic animal models showed that treatment with triazolidin derivatives led to significant reductions in blood glucose levels compared to control groups . The exact mechanism remains under investigation but may involve modulation of glucose metabolism pathways.
Future Directions and Research Opportunities
Given the promising results regarding its biological activities, further research is warranted to explore:
1. Structure-Activity Relationship (SAR)
Understanding how modifications to the chemical structure influence biological activity can lead to the development of more potent derivatives.
2. Clinical Trials
Transitioning from preclinical studies to clinical trials will be essential to evaluate safety and efficacy in humans.
3. Mechanistic Studies
Detailed mechanistic studies will help elucidate the pathways through which this compound exerts its effects, potentially leading to new therapeutic strategies for cancer and diabetes management.
Mechanism of Action
The mechanism of action of Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate involves its interaction with molecular targets such as enzymes and receptors. The triazolidinone ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.
Comparison with Similar Compounds
Structural Analogues in the Triazole/Triazolidine Family
The following table summarizes key structural and functional differences between the target compound and related triazole/triazolidine derivatives:
Biological Activity
Methyl 2-[2-(2-methoxy-2-oxoethyl)-3,5-dioxo-4-phenyl-1,2,4-triazolidin-1-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 293.25 g/mol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various triazolidine derivatives, including this compound. In vitro evaluations have shown that these compounds exhibit significant activity against a range of bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound has comparable efficacy to standard antibiotics like ampicillin, particularly against Gram-positive bacteria .
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines have revealed that this compound can inhibit cell proliferation effectively.
| Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 18 µM |
The IC values suggest that the compound could be a promising candidate for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key metabolic pathways in microorganisms and cancer cells. Specifically, it may interfere with nucleic acid synthesis and disrupt cellular respiration processes.
Case Study 1: Antimicrobial Efficacy
A study involving the synthesis and evaluation of triazolidine derivatives demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The researchers noted a structure–activity relationship indicating that modifications to the phenyl ring could enhance efficacy .
Case Study 2: Cancer Cell Line Testing
In another investigation focusing on its cytotoxic effects on cancer cell lines, this compound was shown to induce apoptosis in HeLa cells as evidenced by increased annexin V staining and caspase activation assays. This suggests its potential utility as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
